molecular formula C14H21N B13337519 (R)-2-(4-Isobutylphenyl)pyrrolidine

(R)-2-(4-Isobutylphenyl)pyrrolidine

Cat. No.: B13337519
M. Wt: 203.32 g/mol
InChI Key: GLTHMCOMCHSHLI-CQSZACIVSA-N
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Description

®-2-(4-Isobutylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring attached to a phenyl group with an isobutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Isobutylphenyl)pyrrolidine typically involves the reaction of 4-isobutylbenzaldehyde with a suitable amine, followed by cyclization to form the pyrrolidine ring. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like Raney nickel .

Industrial Production Methods

Industrial production of ®-2-(4-Isobutylphenyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Isobutylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions like reflux or room temperature.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-Isobutylphenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, ®-2-(4-Isobutylphenyl)pyrrolidine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes .

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-2-(4-Isobutylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and selectivity. The isobutyl substituent may enhance its hydrophobic interactions, influencing its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(4-Isobutylphenyl)pyrrolidine is unique due to its chiral nature and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

(2R)-2-[4-(2-methylpropyl)phenyl]pyrrolidine

InChI

InChI=1S/C14H21N/c1-11(2)10-12-5-7-13(8-6-12)14-4-3-9-15-14/h5-8,11,14-15H,3-4,9-10H2,1-2H3/t14-/m1/s1

InChI Key

GLTHMCOMCHSHLI-CQSZACIVSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)[C@H]2CCCN2

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2CCCN2

Origin of Product

United States

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